N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide
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Description
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C15H23N3O2S and its molecular weight is 309.43. The purity is usually 95%.
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Scientific Research Applications
COX-2 Inhibition for Anti-inflammatory Applications
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, structurally related to the compound of interest, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. Through extensive structure-activity relationship (SAR) studies, potent and selective COX-2 inhibitors were identified, highlighting the potential of these compounds in the treatment of conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
CNS Disorders Treatment via 5-HT7 Receptor Antagonism
The N-alkylation of sulfonamide moiety in arylsulfonamide derivatives has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach led to the identification of compounds with potent and selective 5-HT7 receptor antagonism, demonstrating antidepressant-like and pro-cognitive properties in vivo. Such findings suggest a potential for treating complex CNS disorders (Canale et al., 2016).
Lewis Acid Catalyzed Annulations for Synthesis of Cyclopentene Sulfonamides
The Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes and ynamides has been described, yielding cyclopentene sulfonamides in good to excellent yields. This method showcases a novel synthetic route for producing complex molecular architectures, which can be further utilized in medicinal chemistry and drug discovery processes (Mackay et al., 2014).
Antimicrobial Applications of Sulfonamide Moieties
Research aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moieties has led to the development of compounds with significant antimicrobial properties. This includes a variety of derivatives demonstrating promising antibacterial and antifungal activities, highlighting the sulfonamide group's versatility in drug development for combating microbial infections (Darwish et al., 2014).
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c19-21(20,14-7-8-14)16-10-12-9-15(11-5-6-11)18(17-12)13-3-1-2-4-13/h9,11,13-14,16H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCVEPZUKAFWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3CC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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